Benz(a)anthracene, 5,6-dihydro-
CAS No.: 36914-99-5
Cat. No.: VC19632041
Molecular Formula: C18H14
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36914-99-5 |
|---|---|
| Molecular Formula | C18H14 |
| Molecular Weight | 230.3 g/mol |
| IUPAC Name | 5,6-dihydrobenzo[a]anthracene |
| Standard InChI | InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-8,11-12H,9-10H2 |
| Standard InChI Key | MKDSWPWRFOCIEX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Metabolic Pathways and Biotransformation
Hydroxylation and Dihydrodiol Formation
Rat liver homogenates hydroxylate benz(a)anthracene, 5,6-dihydro- at multiple positions, yielding phenols and dihydrodihydroxy compounds. Key metabolic sites include:
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3,4-Position: Forms 3,4-dihydro-3,4-dihydroxybenz(a)anthracene.
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5,6-Position: Generates 5,6-dihydro-5,6-dihydroxybenz(a)anthracene .
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8,9-Position: Produces 8,9-dihydro-8,9-dihydroxy derivatives .
These dihydrodiols are further oxidized to catechols or quinones, which may intercalate DNA or generate reactive oxygen species .
Epoxidation and Glutathione Conjugation
The 5,6-epoxide intermediate (5,6-epoxy-5,6-dihydrobenz(a)anthracene) is a critical metabolite. In aqueous environments, it hydrolyzes to form 5,6-dihydrodiols or reacts with glutathione (GSH) to produce S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione . This conjugation detoxifies reactive epoxides, reducing carcinogenic potential.
Table 1: Major Metabolic Products of Benz(a)anthracene, 5,6-Dihydro-
| Metabolic Pathway | Product | Enzyme System | Biological Implication |
|---|---|---|---|
| Hydroxylation | 5,6-Dihydrodiol | Cytochrome P450 | Precursor to DNA-reactive forms |
| Epoxidation | 5,6-Epoxide | Epoxide Hydrolase | Forms DNA adducts |
| Conjugation | Glutathione Adduct | Glutathione S-Transferase | Detoxification |
Synthesis and Chemical Reactivity
Synthetic Routes
5,6-Dihydrobenz(a)anthracene is synthesized via catalytic hydrogenation of benz[a]anthracene using palladium or platinum catalysts under high-pressure conditions . The reaction selectively saturates the 5,6-bond without altering other aromatic regions.
Reactivity in Model Systems
In ascorbic acid–Fe²⁺–oxygen systems, 5,6-dihydrobenz(a)anthracene undergoes oxidation to form quinones and hydroxylated derivatives. This mimics environmental degradation pathways, where transition metals catalyze PAH breakdown .
Environmental Persistence and Degradation
Abiotic Degradation
In sunlight and aqueous environments, 5,6-dihydrobenz(a)anthracene undergoes photolysis and oxidation. The ascorbic acid–Fe²⁺ system accelerates degradation, producing hydroxylated byproducts .
Microbial Metabolism
Certain Mycobacterium species metabolize PAHs via dioxygenase enzymes, although data specific to the dihydro derivative are sparse. Stereoselective dihydroxylation (e.g., cis-5,6-dihydrodiol formation) has been observed in related compounds .
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